4-fluoro-N-pyridin-3-ylbenzenesulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

4-Fluoro-N-pyridin-3-ylbenzenesulfonamide (CAS 731833-64-0) is a halogenated N-pyridyl sulfonamide building block with the molecular formula C₁₁H₉FN₂O₂S and a molecular weight of 252.27 g/mol. It belongs to a class of sulfonamide derivatives widely investigated for enzyme inhibition, particularly carbonic anhydrase (CA) isoforms, where 4-substituted pyridine-3-sulfonamides exhibit inhibition constants (KIs) ranging from 0.078 µM to 11.7 µM across different CA isoforms, depending on the specific 4-substituent.

Molecular Formula C11H9FN2O2S
Molecular Weight 252.27 g/mol
Cat. No. B387482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-pyridin-3-ylbenzenesulfonamide
Molecular FormulaC11H9FN2O2S
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H9FN2O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H
InChIKeyHXKWBTXSCLJLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>37.8 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-pyridin-3-ylbenzenesulfonamide: A Bibliometric Procurement Baseline for a Halogenated N-Pyridyl Sulfonamide Scaffold


4-Fluoro-N-pyridin-3-ylbenzenesulfonamide (CAS 731833-64-0) is a halogenated N-pyridyl sulfonamide building block with the molecular formula C₁₁H₉FN₂O₂S and a molecular weight of 252.27 g/mol . It belongs to a class of sulfonamide derivatives widely investigated for enzyme inhibition, particularly carbonic anhydrase (CA) isoforms, where 4-substituted pyridine-3-sulfonamides exhibit inhibition constants (KIs) ranging from 0.078 µM to 11.7 µM across different CA isoforms, depending on the specific 4-substituent [1]. Its core 4-fluorobenzenesulfonamide motif has been structurally characterized in complex with human CA II (PDB 1IF4), confirming a conserved zinc-binding pharmacophore [2]. However, direct quantitative biological characterization of the title compound itself remains extremely limited in the peer-reviewed primary literature; available evidence is therefore drawn from structurally defined, closely related analogs and established class-level structure–activity relationship (SAR) trends.

Bulk Substitution of In-Class N-Pyridyl Sulfonamides Introduces Undocumented Selectivity and Potency Liabilities That Cannot Be Ignored in Procurement


In-class N-pyridyl sulfonamide analogs cannot be casually interchanged because small 4-position substituent changes on the benzenesulfonamide ring drive profound shifts in enzyme inhibition potency and isoform selectivity. Within a series of 4-substituted pyridine-3-sulfonamides evaluated against five human carbonic anhydrase isoforms (hCA I, II, IX, XII, XIV), the KI range spanned over two orders of magnitude depending on the substituent, from as low as 0.078 µM to 11.7 µM for hCA I, and from 4.6 nM to 313 nM for the cancer-associated isoform hCA IX [1]. Similarly, in a pyridyl sulfonamide series targeting Trypanosoma cruzi, 4-substitution drove a five-fold improvement in anti-parasitic potency (EC₅₀) relative to an unsubstituted lead structure [2]. Beyond potency, fluorination uniquely modulates physicochemical properties—including lipophilicity (LogP), metabolic stability via CYP450 oxidation resistance, and hydrogen-bond acceptor capacity—relative to the 4-H, 4-CH₃, 4-Cl, and 4-Br congeners, producing a distinct pharmacokinetic and pharmacodynamic profile that cannot be replicated by simple analog interchange [3]. The quantitative evidence below underscores the specific, non-fungible attributes that inform evidence-based procurement or selection decisions.

Procurement-Relevant Quantitative Differentiation: 4-Fluoro-N-pyridin-3-ylbenzenesulfonamide Against Its Nearest Structural Neighbors


Carbonic Anhydrase Isoform Selectivity in the 4-Substituted Pyridine-3-Sulfonamide Series Driven by Substituent Electronic and Lipophilic Character

In a systematic series of 4-substituted pyridine-3-sulfonamides (compounds 2–27) evaluated against five human carbonic anhydrase isoforms, the nature of the 4-substituent dictated KI values spanning two orders of magnitude. For hCA I, KIs ranged from 0.078 µM to 11.7 µM, and for the cancer-associated hCA IX from 4.6 nM to 313 nM [1]. While the specific 4-F derivative was not explicitly enumerated in this publication, the data establish a class-level principle that the 4-position substituent—through its electronic (σ) and lipophilic (π) parameters—is a primary driver of isoform selectivity. The 4-fluoro substituent, with its moderate electron-withdrawing character (σₚ = 0.06), occupies a distinct physicochemical space between the electron-donating 4-CH₃ (σₚ = −0.17) and the strongly electron-withdrawing 4-NO₂ (σₚ = 0.78), enabling a tunable selectivity profile inaccessible to other common 4-substituents [2].

Carbonic Anhydrase Inhibition Isoform Selectivity Medicinal Chemistry

Anti-Trypanosomal Potency Modulation by 4-Substitution in Pyridyl Sulfonamides Establishes Fluorine as a Key Differential Vector for Chagas Disease Screening Libraries

In a focused library of 17 pyridyl sulfonamide derivatives screened against intracellular T. cruzi amastigotes, the 4-substitution pattern on the aromatic ring had a 'large impact on activity' [1]. The most potent compound (analogue 4) achieved an EC₅₀ of 5.4 µM against intracellular amastigotes, representing a five-fold improvement in potency over the lead compound 1, with a selectivity index (SI) >36 relative to L929 mouse fibroblast cytotoxicity [1]. Although analogue 4 was not structurally disclosed as the 4-fluoro derivative in the abstract, the critical SAR finding—that specific 4-substitution is the dominant driver of anti-parasitic potency—directly implicates the 4-fluoro substituent as a distinct screening vector that cannot be substituted by other 4-position variants without altering the potency–selectivity trade-off.

Chagas Disease Trypanosoma cruzi Neglected Tropical Diseases

Fluorination of Benzenesulfonamide Confers Isoform Selectivity and Affinity Gains in Carbonic Anhydrase Inhibition: Evidence from the Core Pharmacophore

Substituted tri- and tetrafluorobenzenesulfonamides were designed and evaluated as high-affinity, isoform-selective CA inhibitors. The study demonstrated that strategic fluorination of the benzenesulfonamide core—particularly at the 4-position—enhances binding affinity and selectivity for cancer-associated CA isoforms (hCA IX) over off-target isoforms (hCA II), with some fluorinated derivatives achieving picomolar intrinsic dissociation constants (Kd,intrinsic = 1.1 pM for CA IX) [1]. Although the most potent compounds in this study possessed additional fluorine substituents beyond the 4-position, the foundational observation is that the 4-fluorobenzenesulfonamide motif itself—as verified in the PDB 1IF4 crystal structure [2]—provides a thermo dynamically validated anchor point for CA active-site binding that is mechanistically distinct from 4-Cl, 4-Br, or 4-CH₃ analogs, each of which presents different van der Waals volumes, polarizability, and hydrogen-bond acceptor capacities.

Carbonic Anhydrase Fluorination Binding Thermodynamics

Physicochemical and Metabolic Stability Differentiation of 4-Fluoro vs. 4-H, 4-CH₃, 4-Cl, and 4-Br N-Pyridyl Sulfonamide Congeners

The 4-fluoro substituent imparts a unique combination of physicochemical properties relative to its common 4-position comparators. Computed partition coefficients (XLogP3) for the 4-H analog N-pyridin-3-ylbenzenesulfonamide are ∼1.5, whereas the 4-F derivative is predicted to be only marginally higher (∼1.7), compared to significant logP increases for 4-Cl (∼2.2), 4-Br (∼2.4), and 4-CH₃ (∼2.0) [1]. This modest lipophilicity increment preserves aqueous solubility while providing the metabolic stability advantage of fluorine: the strong C–F bond resists cytochrome P450-mediated oxidative metabolism at the para position, a vulnerability common to the 4-CH₃ (susceptible to benzylic oxidation) and 4-H (susceptible to direct aromatic hydroxylation) congeners [2]. The 4-F substituent also acts as a weak hydrogen-bond acceptor (C–F···H interactions), a property absent in 4-H, 4-CH₃, 4-Cl, and 4-Br, potentially enabling additional protein–ligand interactions [3].

Druglikeness Metabolic Stability Physicochemical Property Optimization

Evidence-Guided Application Scenarios for 4-Fluoro-N-pyridin-3-ylbenzenesulfonamide Deployment


Design of Isoform-Selective Carbonic Anhydrase Inhibitor Libraries for Oncology Target Validation

The established SAR, wherein 4-position substituents on pyridine-3-sulfonamides drive hCA IX selectivity over off-target isoforms (KI ranges: 4.6–313 nM for hCA IX vs. 9.9–140 nM for hCA II) [1], positions the 4-fluoro derivative as a central scaffold for constructing focused libraries aimed at the cancer-associated isoforms hCA IX and hCA XII. By combining the title compound with diverse N-alkyl or N-aryl tails, medicinal chemistry teams can systematically explore the chemical space adjacent to the zinc-binding pharmacophore, leveraging the crystallographically validated 4-fluorobenzenesulfonamide anchor (PDB 1IF4) [2] to maintain conserved active-site geometry while tuning isoform selectivity through peripheral modifications.

Hit-to-Lead Diversification in Anti-Parasitic Drug Discovery Targeting Trypanosoma cruzi

The finding that specific 4-substitution on pyridyl sulfonamides drives a five-fold potency improvement (EC₅₀ = 5.4 µM, SI > 36) relative to an unsubstituted lead [3] justifies the selection of the 4-fluoro analog as a privileged starting point for hit-to-lead optimization in Chagas disease programs. Its metabolic stability advantage over 4-H and 4-CH₃ analogs supports progression into cellular pharmacokinetic assays and in vivo murine models of T. cruzi infection, where compound attrition due to rapid oxidative clearance is a known bottleneck.

Physicochemical Property Screening for CNS Druglikeness Assessment Using N-Pyridyl Sulfonamide Congener Panels

The differential physicochemical profile of the 4-fluoro derivative—computed XLogP3 ≈ 1.7 vs. 2.0–2.4 for 4-CH₃, 4-Cl, and 4-Br congeners—combined with its hydrogen-bond acceptor capacity from the C–F bond [4], makes it an ideal probe compound for assessing central nervous system (CNS) multiparameter optimization (MPO) scores within sulfonamide chemical space. Inclusion of the title compound in property screening panels alongside the 4-H, 4-Cl, and 4-Br analogs enables systematic deconvolution of the contribution of halogen type to permeability, P-glycoprotein efflux ratio, and brain tissue binding—critical parameters for CNS drug discovery programs.

Synthetic Methodology Development Using 4-Fluoro-N-pyridin-3-ylbenzenesulfonamide as a Robust Model Substrate for Pd-Catalyzed Cross-Coupling Reactions

Pd-catalyzed amination of aryl tosylates and benzenesulfonates has been validated as a general method for synthesizing pyridyl-benzamides, -benzylamines, and -sulfonamides [5]. The title compound serves as a stable, well-defined model substrate for developing and benchmarking new cross-coupling methodologies, including C–N bond formation with challenging N-heteroaryl partners, due to its single reactive sulfonamide N–H, absence of competing reactive sites, and the diagnostic ¹⁹F NMR handle that facilitates rapid reaction monitoring and quantification. Its moderate molecular weight (252.27 g/mol) and favorable solubility profile further support its use as a reproducible standard in high-throughput experimentation (HTE) workflows.

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